Acetic acid;1-phenylpent-1-en-3-ol
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Overview
Description
Acetic acid;1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C13H18O3 It is a derivative of acetic acid and features a phenyl group attached to a pentenyl chain with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylpent-1-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpent-1-en-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction typically takes place under reflux conditions, where the mixture is heated to promote the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-phenylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Acetic acid;1-phenylpent-1-en-3-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;1-phenylpent-1-en-3-ol involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;1-phenylhept-1-en-3-ol: Similar structure with a longer carbon chain.
5-phenylpent-1-en-3-ol: Lacks the acetic acid moiety.
Acetic acid;1-phenylpent-1-en-3-ol: Similar structure but with different functional groups .
Uniqueness
This compound is unique due to its combination of a phenyl group, a pentenyl chain, and an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
113334-98-8 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
acetic acid;1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H14O.C2H4O2/c1-2-11(12)9-8-10-6-4-3-5-7-10;1-2(3)4/h3-9,11-12H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
KJPVQJIANPELAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
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